Calcium 5-ethoxy-2-((2-hydroxy-1-naphthyl)azo)benzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium 5-ethoxy-2-((2-hydroxy-1-naphthyl)azo)benzenesulphonate is a complex organic compound with the molecular formula C18H15CaN2O5S. It is known for its vibrant color and is often used in various industrial applications, particularly in the dye and pigment industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Calcium 5-ethoxy-2-((2-hydroxy-1-naphthyl)azo)benzenesulphonate typically involves the diazotization of 2-amino-5-ethoxybenzenesulfonic acid followed by coupling with 2-hydroxy-1-naphthaldehyde. The reaction is carried out in an acidic medium, usually with hydrochloric acid, and requires careful control of temperature and pH to ensure the formation of the desired azo compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves large-scale reactors and precise control of reaction parameters to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Calcium 5-ethoxy-2-((2-hydroxy-1-naphthyl)azo)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The ethoxy and sulfonate groups can undergo substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Substitution reactions typically require catalysts or specific reagents like alkali metals or acids.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Calcium 5-ethoxy-2-((2-hydroxy-1-naphthyl)azo)benzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of colored materials and as a pH indicator.
Mechanism of Action
The mechanism of action of Calcium 5-ethoxy-2-((2-hydroxy-1-naphthyl)azo)benzenesulphonate involves its ability to interact with various molecular targets through its azo and sulfonate groups. These interactions can lead to changes in the color of the compound, making it useful as an indicator. The compound can also form complexes with metal ions, which can be exploited in various applications .
Comparison with Similar Compounds
Similar Compounds
- Calcium 5-ethoxy-2-((2-hydroxy-1-naphthyl)azo)benzenesulphonate
- Calcium 5-ethoxy-2-((2-hydroxy-1-naphthyl)azo)benzenesulfonate
- Calcium 5-ethoxy-2-((2-hydroxy-1-naphthyl)azo)benzenesulfonic acid
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its vibrant color make it particularly valuable in industrial and research applications .
Properties
CAS No. |
97659-34-2 |
---|---|
Molecular Formula |
C36H30CaN4O10S2 |
Molecular Weight |
782.9 g/mol |
IUPAC Name |
calcium;5-ethoxy-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/2C18H16N2O5S.Ca/c2*1-2-25-13-8-9-15(17(11-13)26(22,23)24)19-20-18-14-6-4-3-5-12(14)7-10-16(18)21;/h2*3-11,21H,2H2,1H3,(H,22,23,24);/q;;+2/p-2 |
InChI Key |
ALLWFKRZIBOODB-UHFFFAOYSA-L |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O)S(=O)(=O)[O-].CCOC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O)S(=O)(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.